molecular formula C16H16N4O2 B2618736 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034512-54-2

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

カタログ番号: B2618736
CAS番号: 2034512-54-2
分子量: 296.33
InChIキー: IRTCKPHBTDJPPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound featuring an isoxazole ring, a pyrazole ring, and a phenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Types of Reactions

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

科学的研究の応用

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

作用機序

The mechanism of action of 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

  • 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
  • 4-phenyl-1H-pyrazole derivatives
  • Isoxazole derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

生物活性

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound belonging to the class of isoxazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2. Its structure includes an isoxazole ring, a pyrazole moiety, and a carboxamide functional group, which contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazole ring allows for potential binding to specific active sites, influencing enzymatic activity or receptor signaling pathways. This interaction may lead to therapeutic effects such as anti-inflammatory or anticancer activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 Cell Line : Compounds similar in structure showed GI50 values as low as 3.79 µM, indicating potent inhibitory effects on breast cancer cells .
  • NCI-H460 Cell Line : Certain derivatives exhibited IC50 values around 42.30 µM against lung cancer cells, showcasing their potential as anticancer agents .

Anti-inflammatory Activity

Pyrazole derivatives have been identified as selective COX-2 inhibitors, which play a crucial role in inflammation. For example:

  • Inhibition Studies : Compounds have shown superior anti-inflammatory activity compared to standard drugs like celecoxib, with edema inhibition percentages reaching up to 71% .

Case Studies and Research Findings

StudyCompoundCell LineActivityIC50 (µM)
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2Cytotoxicity3.25
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA549Growth Inhibition26
Li et al.1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H460Autophagy Induction0.39

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the isoxazole core via cyclization of hydroxylamine derivatives with diketones or alkynes under acidic conditions.
  • Step 2 : Functionalization of the pyrazole ring through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction).
  • Step 3 : Amide bond formation between the isoxazole and pyrazole-ethylamine intermediates using carbodiimide coupling agents (e.g., EDC/HOBt).
  • Optimization : Solvent choice (DMF or DCM), temperature control (0–25°C), and stoichiometric ratios are critical for yields >70% .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the pyrazole and isoxazole rings.
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates hydrogen bonding (e.g., amide NH interactions) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended?

  • Approach :

  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) with IC50_{50} determination via fluorometric/colorimetric readouts.
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Strategy :

  • Analog Synthesis : Introduce substituents at the pyrazole C4 position (e.g., electron-withdrawing groups) or modify the isoxazole methyl group.
  • Bioassay Correlation : Compare IC50_{50} values across analogs to identify pharmacophores.
  • Computational Modeling : DFT calculations or molecular dynamics to map electrostatic potentials and steric effects .

Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?

  • Resolution Steps :

  • Re-evaluate Docking Parameters : Adjust protonation states, solvation models, or binding site flexibility in software like AutoDock Vina.
  • Validate Assay Conditions : Ensure target protein purity, correct cofactor presence, and eliminate aggregation artifacts (e.g., use detergent controls).
  • Experimental Validation : Surface plasmon resonance (SPR) or ITC to measure binding affinities independently .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Optimization Methods :

  • Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., cyclization reactions) .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions to reduce byproducts.
  • Ultrasound Assistance : Enhances reaction rates and purity in heterocycle formation steps .

Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and how can this be addressed?

  • Analysis :

  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., amide hydrolysis).
  • Prodrug Design : Mask labile groups (e.g., esterify carboxylates) to improve oral bioavailability.
  • In Vivo Imaging : Radiolabel the compound with 14C^{14}C or 3H^3H for tissue distribution studies .

Q. What mechanisms explain its interaction with cytochrome P450 enzymes?

  • Investigation Tools :

  • CYP Inhibition Assays : Fluorescent probes (e.g., Vivid® substrates) to assess CYP3A4/2D6 inhibition.
  • Metabolite Identification : LC-MS/MS to detect hydroxylated or demethylated metabolites.
  • Docking Studies : Align compound structure with CYP active sites to predict metabolic hotspots .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Protocol :

  • Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours.
  • Analytical Monitoring : HPLC-PDA tracks degradation products; mass spectrometry identifies breakdown pathways (e.g., amide bond cleavage).
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Q. Can bioisosteric replacement improve its pharmacological profile?

  • Approach :
  • Isoxazole Replacement : Substitute with 1,2,4-oxadiazole to enhance metabolic stability.
  • Pyrazole Modifications : Replace the phenyl group with thiophene for improved solubility.
  • In Silico Screening : Use SwissADME or ADMETlab to predict absorption and toxicity .

特性

IUPAC Name

5-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12-9-15(19-22-12)16(21)17-7-8-20-11-14(10-18-20)13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTCKPHBTDJPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。